

Application Note: Fast UPLC Separation of 2,5-Dichloro-3-nitrobenzoic Acid

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Compound of Interest

Compound Name: 2,5-Dichloro-3-nitrobenzoic acid

Cat. No.: B1293580

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Abstract

This application note presents a rapid and efficient Ultra-Performance Liquid Chromatography (UPLC) method for the separation and analysis of **2,5-Dichloro-3-nitrobenzoic acid**. This method is crucial for researchers, scientists, and professionals in drug development for purity assessment, impurity profiling, and quality control. The developed protocol utilizes a reverse-phase C18 column, providing excellent peak shape and resolution in a short analysis time.

Introduction

2,5-Dichloro-3-nitrobenzoic acid is a halogenated nitrobenzoic acid derivative that serves as an important intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The evaluation of impurities and degradation products is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product.^[1] Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including higher resolution, increased sensitivity, and substantially reduced analysis times, by employing columns with sub-2 µm particles.^[1] This application note provides a detailed UPLC protocol for the fast and reliable separation of **2,5-Dichloro-3-nitrobenzoic acid**.

Experimental

2.1. Instrumentation and Consumables

- UPLC System: An ACQUITY UPLC H-Class System with a PDA detector or equivalent.

- Column: ACQUITY UPLC BEH C18, 1.7 μm , 2.1 x 50 mm.
- Vials: Standard 2 mL clear glass vials with caps.
- Solvents: Acetonitrile (UPLC-grade), Water (UPLC-grade), Formic acid (LC-MS grade).

2.2. Sample Preparation

A stock solution of **2,5-Dichloro-3-nitrobenzoic acid** (1 mg/mL) was prepared by dissolving the compound in acetonitrile. Working standards of desired concentrations were prepared by diluting the stock solution with the mobile phase.

UPLC Method Parameters

A reverse-phase UPLC method was developed for the analysis of **2,5-Dichloro-3-nitrobenzoic acid**. The detailed chromatographic conditions are summarized in the table below. For Mass-Spec (MS) compatible applications, formic acid is used as a mobile phase modifier.^{[2][3][4][5]}

Parameter	Condition
Column	ACQUITY UPLC BEH C18, 1.7 μm , 2.1 x 50 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.5 mL/min
Gradient	See Table 2
Column Temperature	40 °C
Injection Volume	1 μL
Detection	UV at 254 nm
Run Time	5 minutes

Table 1: UPLC Chromatographic Conditions

Gradient Elution Profile

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
3.0	5	95
4.0	5	95
4.1	95	5
5.0	95	5

Table 2: Gradient Timetable

Results and Discussion

The developed UPLC method provides a rapid and efficient separation of **2,5-Dichloro-3-nitrobenzoic acid**. The use of a sub-2 µm particle column allows for a significant reduction in analysis time compared to traditional HPLC methods. The combination of a C18 stationary phase with a water/acetonitrile mobile phase containing formic acid ensures good peak shape and retention for the acidic analyte. This method is suitable for high-throughput analysis in quality control and research environments.

Protocols

Protocol 1: Preparation of Mobile Phase

- Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to a 1 L volumetric flask containing UPLC-grade water. Bring to volume with water and mix thoroughly. Filter through a 0.22 µm membrane filter.
- Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to a 1 L volumetric flask containing UPLC-grade acetonitrile. Bring to volume with acetonitrile and mix thoroughly. Filter through a 0.22 µm membrane filter.

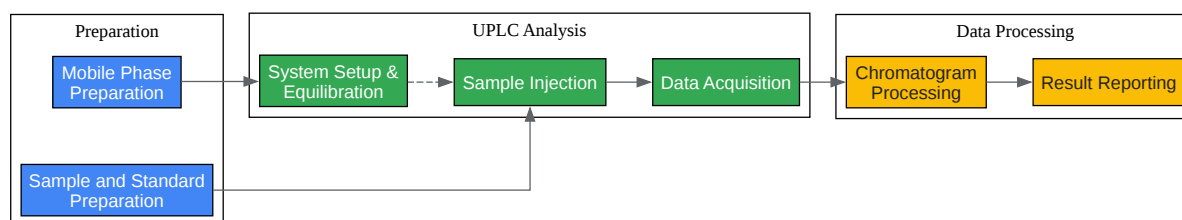
Protocol 2: Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **2,5-Dichloro-3-nitrobenzoic acid** reference standard and transfer to a 10 mL volumetric flask. Dissolve in and bring to volume with acetonitrile.
- Working Standard Solution (e.g., 10 µg/mL): Pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Protocol 3: Sample Analysis Procedure

- Set up the UPLC system according to the parameters in Table 1.
- Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 10 minutes or until a stable baseline is achieved.
- Inject the prepared standard and sample solutions.
- Acquire and process the chromatograms using appropriate data acquisition and analysis software.

Visualizations



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Caption: Experimental workflow for the UPLC analysis of **2,5-Dichloro-3-nitrobenzoic acid**.

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